N‑Acetyl‑Imidazolylalanine vs. N‑Acetyl‑Pyrazolyl‑ and Triazolylalanine in Enzymatic Resolution: Conversion Yield and Enantioselectivity
In the same enzymatic resolution system (E. coli aromatic L‑amino acid transaminase), the N‑acetyl‑imidazolylalanine substrate gave the highest D‑enantiomer conversion and enantiomeric excess among the three N‑acetyl‑β‑heterocyclic alanine derivatives tested [1].
| Evidence Dimension | Enzymatic resolution: conversion yield and enantiomeric excess (ee) of the D‑enantiomer |
|---|---|
| Target Compound Data | N‑acetyl‑β‑(1‑imidazolyl)alanine: 48% conversion, 95% ee |
| Comparator Or Baseline | N‑acetyl‑β‑pyrazolylalanine: 46% conversion, 85% ee; N‑acetyl‑β‑(1,2,4‑triazolyl)alanine: 42% conversion, 72% ee |
| Quantified Difference | Imidazole vs. pyrazole: +2 percentage points conversion, +10% ee improvement; Imidazole vs. triazole: +6 percentage points conversion, +23% ee improvement |
| Conditions | 10 mM racemic substrate, E. coli aromatic L‑amino acid transaminase (EC 2.6.1.5), 18 h reaction, pH and temperature as described in Jeon et al. (2004) |
Why This Matters
For procurement decisions in chemoenzymatic synthesis, the imidazole substrate delivers the highest yield and optical purity of the D‑enantiomer, directly reducing downstream purification cost and increasing overall process economy.
- [1] Jeon, H. Y., Kim, B. G., Lee, J. K., Kim, B. T., & Kim, D. (2004). Enzymatic resolution for the preparation of enantiomerically enriched D‑β‑heterocyclic alanine derivatives using Escherichia coli aromatic L‑amino acid transaminase. Biotechnology and Bioengineering, 88(4), 512–519. View Source
